Ethyl 4-bromo-2,3,6-trifluorobenzoate
CAS No.: 773139-40-5
Cat. No.: VC11679199
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773139-40-5 |
|---|---|
| Molecular Formula | C9H6BrF3O2 |
| Molecular Weight | 283.04 g/mol |
| IUPAC Name | ethyl 4-bromo-2,3,6-trifluorobenzoate |
| Standard InChI | InChI=1S/C9H6BrF3O2/c1-2-15-9(14)6-5(11)3-4(10)7(12)8(6)13/h3H,2H2,1H3 |
| Standard InChI Key | RFKJIIUJJBBPFC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F |
| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F |
Introduction
Synthesis and Manufacturing Protocols
Synthetic Routes
The synthesis of ethyl 4-bromo-2,3,6-trifluorobenzoate typically involves a multi-step process starting from halogenated fluorobenzenes. Two primary methodologies are documented:
Route 1: Direct Bromination and Esterification
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Bromination of 2,3,6-Trifluorobenzoic Acid:
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Reagents: Bromine (Br₂) in acetic acid under reflux.
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Conditions: Controlled temperature (40–60°C) to avoid over-bromination.
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Yield: ~70–80% (theoretical).
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Esterification with Ethanol:
Route 2: Palladium-Catalyzed Cross-Coupling
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Substrate: 4-Bromo-2,3,6-trifluorobenzoic acid.
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Reagents: Ethanol, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DMAP (4-dimethylaminopyridine) .
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Advantage: Avoids acidic conditions, suitable for acid-sensitive substrates .
Industrial-Scale Production
A patented method (CN101353317B) for analogous compounds highlights the use of cost-effective solvents like tetrahydrofuran (THF) and reagents such as potassium tert-butoxide . Key adaptations for ethyl 4-bromo-2,3,6-trifluorobenzoate include:
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Solvent Recovery: Distillation under reduced pressure to reclaim THF (boiling point: 66°C) .
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Purification: Recrystallization from petroleum ether to achieve >95% purity .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The bromine atom at C4 is highly susceptible to substitution due to the electron-withdrawing effect of adjacent fluorine atoms. Common reactions include:
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Suzuki-Miyaura Coupling:
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Amination:
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Reagents: Ammonia or primary amines in DMF at 80°C.
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Yield: 60–75%.
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Ester Hydrolysis
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Conditions: 2M NaOH in ethanol/water (1:1), reflux for 4 hours .
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Product: 4-Bromo-2,3,6-trifluorobenzoic acid (precursor to agrochemicals) .
Applications in Industry and Research
Pharmaceutical Intermediates
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Anticancer Agents: The trifluorinated aromatic core is a key motif in kinase inhibitors .
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Antibiotics: Functionalized derivatives show activity against Gram-positive bacteria.
Agrochemicals
Materials Science
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